![molecular formula C11H16ClF2N5 B12214766 1-(difluoromethyl)-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12214766.png)
1-(difluoromethyl)-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the difluoromethyl group in the compound enhances its metabolic stability and lipophilicity, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the difluoromethylation of pyrazole derivatives. One common method is the radical difluoromethylation process, which involves the use of difluoromethyl radicals to introduce the difluoromethyl group into the pyrazole ring . This process can be carried out under mild conditions using reagents such as difluoromethyl bromide and a radical initiator.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Scientific Research Applications
1-(Difluoromethyl)-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s binding affinity to its target proteins, leading to the modulation of biological pathways. This can result in various pharmacological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
- [1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-morpholin-4-ylpropyl)amine
Uniqueness
1-(Difluoromethyl)-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which enhances its metabolic stability and lipophilicity. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C11H16ClF2N5 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-2-4-17-8-9(7-15-17)6-14-10-3-5-18(16-10)11(12)13;/h3,5,7-8,11H,2,4,6H2,1H3,(H,14,16);1H |
InChI Key |
COYVCQUMRFWTAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12214683.png)
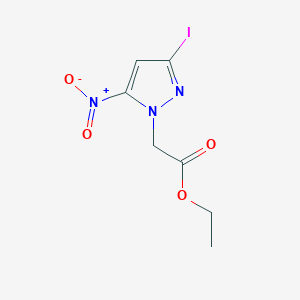
![6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B12214710.png)
![3-Isoxazolecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]-](/img/structure/B12214716.png)
![2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]-](/img/structure/B12214724.png)
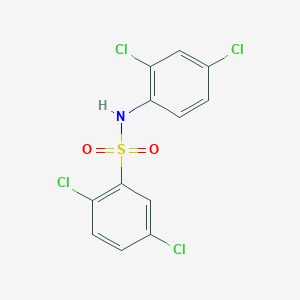
![3-[4-(4-benzylpiperidin-1-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12214738.png)
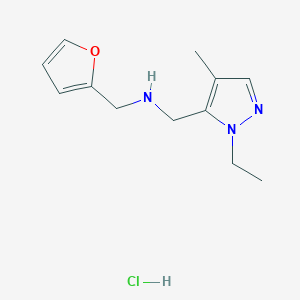
![2-(4-ethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12214747.png)
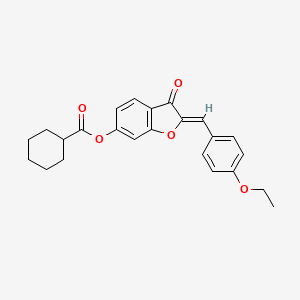
![(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B12214749.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B12214758.png)
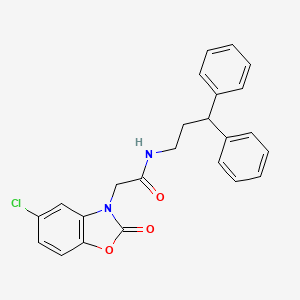
![1-(1-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12214771.png)
